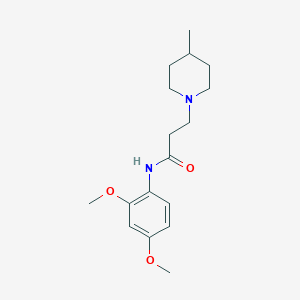
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. DMPA belongs to a class of compounds known as designer drugs, which are synthetic substances that are designed to mimic the effects of other drugs or to produce new effects.
作用机制
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a potent inhibitor of the dopamine transporter, binding to the protein and preventing the uptake of dopamine into neurons. This leads to an increase in the extracellular levels of dopamine, which can produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been reported in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and alterations in the function of the mesolimbic dopamine system.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to manipulate dopamine signaling in a precise and controlled manner. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic applications in the treatment of disorders such as Parkinson's disease and addiction. Another direction is the use of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide as a tool for studying the role of dopamine signaling in complex behaviors such as decision-making and social interaction. Finally, there is a need for further research on the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds, particularly in the context of long-term use and exposure.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-methylpiperidine and propanoyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a probe for studying the function of the dopamine transporter, a protein that plays a key role in regulating the levels of dopamine in the brain.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-5-4-14(21-2)12-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI 键 |
LVQAPSCDVLAIID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)










